3-[4-(propan-2-yl)phenyl]-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
Description
This compound is a pyridazine derivative featuring a 1,2,4-oxadiazole moiety linked via a sulfanyl-methyl bridge. Its structure includes a 4-isopropylphenyl substituent at position 3 of the pyridazine core and a 3-(trifluoromethyl)phenyl group on the oxadiazole ring. This compound has been investigated primarily for its inhibitory activity against carbonic anhydrase (CA) isoforms, with a focus on hCA I and II . Its synthetic pathway involves coupling reactions between pyridazine-thiol intermediates and oxadiazole-containing electrophiles, as inferred from structural analogs in the literature .
Properties
IUPAC Name |
5-[[6-(4-propan-2-ylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4OS/c1-14(2)15-6-8-16(9-7-15)19-10-11-21(29-28-19)32-13-20-27-22(30-31-20)17-4-3-5-18(12-17)23(24,25)26/h3-12,14H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTOREYCDHOZLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[4-(propan-2-yl)phenyl]-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or dicarbonyl compounds under acidic or basic conditions.
Introduction of the Isopropylphenyl Group: The isopropylphenyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Synthesis of the Oxadiazole Moiety: The oxadiazole ring can be formed by cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride.
Thioether Formation: The final step involves the formation of the thioether linkage between the pyridazine and oxadiazole rings. This can be achieved through nucleophilic substitution reactions using thiol reagents and appropriate bases.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
3-[4-(propan-2-yl)phenyl]-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the oxadiazole ring to amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethylphenyl group, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Cyclization: The compound can undergo intramolecular cyclization reactions under specific conditions, leading to the formation of fused ring systems.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[4-(propan-2-yl)phenyl]-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or optical properties.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities or protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: The compound exhibits potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making it a candidate for drug development.
Industry: It is used in the formulation of agrochemicals, such as herbicides or insecticides, due to its ability to disrupt specific biological pathways in pests.
Mechanism of Action
The mechanism of action of 3-[4-(propan-2-yl)phenyl]-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s activity and structural features are benchmarked against related pyridazine derivatives and oxadiazole-containing analogs. Key comparisons include:
Table 1: Inhibitory Activity (KI, nM) Against hCA Isoforms
Key Findings
Potency Against hCA II : The target compound exhibits moderate inhibitory activity against hCA II (KI = 362.8 nM), significantly weaker than unsubstituted pyridazine derivatives (e.g., Compound 3, KI = 23.5 nM for hCA I). This suggests that bulky substituents (e.g., isopropylphenyl) may reduce binding efficiency compared to simpler analogs .
Role of Oxadiazole Moieties : The 1,2,4-oxadiazole ring, common in all listed compounds, is critical for π-π stacking interactions with CA active sites. However, the trifluoromethyl group in the target compound introduces strong electron-withdrawing effects, which may alter charge distribution and ligand-protein interactions .
Substituent Effects: Methoxy vs. Isopropylphenyl: Methoxy-substituted derivatives (e.g., Compound 7a) show higher hCA I inhibition (KI = 48.3 nM) than the target compound, indicating that smaller substituents favor isoform selectivity . Trifluoromethyl Impact: The 3-(trifluoromethyl)phenyl group in the target compound enhances metabolic stability but may sterically hinder binding, as evidenced by its lower potency compared to non-fluorinated analogs .
Antibacterial Activity Context
While the target compound’s primary focus is CA inhibition, structurally related pyridazines with sulfonamido moieties (e.g., those in ) demonstrate broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. This highlights the versatility of pyridazine scaffolds but underscores functional group-dependent biological targeting .
Biological Activity
Overview
The compound 3-[4-(propan-2-yl)phenyl]-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a pyridazine core substituted with various functional groups including a trifluoromethyl group and an oxadiazole moiety. The structural formula can be represented as follows:
Key Functional Groups:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Oxadiazole Moiety : Known for its diverse biological activities including anticancer effects.
Synthesis
The synthesis of this compound typically involves multiple synthetic steps, including:
- Formation of the Pyridazine Core : Utilizing appropriate reagents to construct the heterocyclic framework.
- Introduction of Substituents : Employing electrophilic aromatic substitution to introduce the phenyl and trifluoromethyl groups.
- Final Coupling Reactions : Linking the oxadiazole derivative through sulfanyl linkages.
Anticancer Properties
Recent studies have indicated that compounds featuring oxadiazole derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis.
- Modulation of Signaling Pathways : The interaction with specific receptors or signaling pathways may lead to apoptosis in cancer cells.
Case Studies
A notable study evaluated the cytotoxic effects of various oxadiazole derivatives on cancer cell lines, demonstrating that modifications in substituents significantly influenced their biological activity. For example, the introduction of electron-withdrawing groups like trifluoromethyl enhanced the anticancer efficacy compared to their non-substituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
